molecular formula C12H16ClN B13197993 N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine

N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine

Cat. No.: B13197993
M. Wt: 209.71 g/mol
InChI Key: UVTSHNRVYURBOY-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a 4-chloro-3-methylphenyl group attached via a methylene bridge to the cyclobutane ring. These analogs, such as those with morpholine, halogenated aryl, or heterocyclic substituents, are synthesized for applications in antiviral, receptor ligand, or immunomodulatory research .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine

InChI

InChI=1S/C12H16ClN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3

InChI Key

UVTSHNRVYURBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine and its analogs:

Compound Name Substituent(s) on Aryl Group Molecular Formula Molecular Weight (g/mol) Key Structural Notes
This compound 4-Cl, 3-Me C₁₂H₁₅ClN 208.71 (calculated) Chloro and methyl substituents on phenyl
N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q) 4-Morpholinomethyl C₁₆H₂₃N₂O 261.20 Morpholine ring fused to benzyl group
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine 4-Br, 3-F C₁₂H₁₅BrFN 288.16 Bromo, fluoro substituents; N-methylated
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 4-F C₁₁H₁₃FN 179.23 Fluorophenyl directly attached to cyclobutane

Key Observations :

  • Substituent Effects : Halogen substituents (Cl, Br, F) and methyl groups influence lipophilicity, steric bulk, and electronic properties, which may affect receptor binding or metabolic stability .

Key Observations :

  • Yield Variability : Higher yields (89–94%) are achieved for morpholine-containing analogs (e.g., 10d) compared to benzodioxole derivatives (33–38%), suggesting steric or electronic factors influence reaction efficiency .
  • Analytical Consistency : HRMS and NMR data confirm structural integrity across analogs, with deviations <0.01% in mass accuracy .

Biological Activity

N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{14}ClN, with a molecular weight of approximately 221.7 g/mol. The structure consists of a cyclobutane ring attached to a phenyl group substituted with a chlorine atom and a methyl group, which contributes to its reactivity and interaction with biological systems.

This compound exhibits potential biological activities through various mechanisms:

  • Receptor Modulation : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific receptors involved in neurotransmission and inflammatory pathways. The presence of halogen substituents (chlorine) enhances binding affinity towards biological targets, potentially increasing its efficacy as a pharmacological agent .
  • Enzyme Inhibition : The compound may interact with enzymes critical for metabolic pathways, influencing cellular processes such as signal transduction and metabolic regulation. This interaction could lead to therapeutic effects in conditions where these pathways are dysregulated.

In Vitro Studies

In vitro assays have demonstrated that this compound shows significant activity against various cell lines. For example, studies have indicated that it can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties. The IC50 values for these activities are still under investigation but preliminary data indicate promising results.

Case Studies

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
1-(3-Chloro-2-fluorophenyl)cyclobutanamine79005003Similar structure but different fluorine position; potential for varied biological activity.
N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine1700498-48-1Contains a methyl group instead of fluorine; affects reactivity and binding properties.
1-(3-Chloro-4-fluorophenyl)-cyclopropanamine920501-73-1Features a cyclopropane ring; impacts stability and reactivity differently compared to cyclobutane derivatives.

This comparative analysis illustrates how slight modifications in the chemical structure can significantly influence the biological activity and pharmacological profile of similar compounds.

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